4-Chlorotetrafluorothiophenol

Description

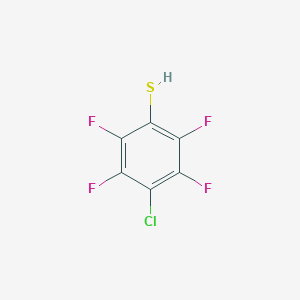

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3,5,6-tetrafluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF4S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQKSGKKWOHQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1S)F)F)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369313 | |

| Record name | 4-Chlorotetrafluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13634-93-0 | |

| Record name | 4-Chlorotetrafluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorotetrafluorothiophenol: Physicochemical Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorotetrafluorothiophenol is a halogenated aromatic thiol that holds significant interest for researchers in synthetic chemistry and drug discovery. Its unique electronic properties, arising from the presence of both a chlorine atom and a tetrafluorinated benzene ring, make it a valuable building block in the design of novel molecules with potential therapeutic applications. The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the thiol group and the reactivity of the aromatic ring, offering distinct advantages in molecular design and synthesis. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis, reactivity, and potential applications in the pharmaceutical sciences.

Molecular Structure and Identification

The structural integrity of a compound is the foundation of its chemical behavior. Understanding the arrangement of atoms and their connectivity is paramount for predicting reactivity and designing experiments.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Key Identifiers:

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Chloro-2,3,5,6-tetrafluorobenzenethiol |

| CAS Number | 13634-93-0 |

| Molecular Formula | C₆HClF₄S |

| Molecular Weight | 216.58 g/mol |

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems and its suitability for pharmaceutical development. These properties influence absorption, distribution, metabolism, and excretion (ADME), as well as formulation and stability.

Summary of Physicochemical Data

| Property | Value | Source |

| Melting Point | 51-52 °C | |

| Boiling Point | 104-105 °C at 90 mmHg | |

| Solubility | No quantitative data available. Likely soluble in common organic solvents such as methanol, ethanol, acetone, and DMSO. Sparingly soluble in water. | Inferred from the properties of similar halogenated aromatic compounds. |

| pKa (Thiol) | No experimental data available. Estimated to be lower than that of thiophenol (6.6) due to the strong electron-withdrawing effects of the fluorine and chlorine atoms. | Theoretical Estimation |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is a cornerstone of chemical research and drug development. The following protocols outline standardized methods for measuring the key parameters of this compound.

Workflow for Physicochemical Property Determination

Caption: Experimental workflows for determining key physicochemical properties.

Step-by-Step Methodologies:

1. Melting Point Determination (Capillary Method):

-

Rationale: This method provides a sharp and reproducible melting point range, which is a crucial indicator of purity.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.

-

2. Boiling Point Determination (Micro Method):

-

Rationale: A micro-method is suitable for determining the boiling point when only a small amount of the substance is available.

-

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The apparatus is heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

3. Solubility Determination (Equilibrium Shake-Flask Method):

-

Rationale: This method determines the thermodynamic solubility of a compound in a given solvent, which is essential for understanding its behavior in various media.

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, methanol, acetone, DMSO) in a sealed vial.

-

The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. Each technique provides unique information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

-

¹H NMR: The proton NMR spectrum is expected to show a single resonance for the thiol proton (-SH). The chemical shift of this proton will be influenced by the electron-withdrawing nature of the fluorinated aromatic ring and will likely appear downfield.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon atoms in the benzene ring. The chemical shifts will be significantly affected by the attached fluorine and chlorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the substitution pattern on the aromatic ring. Due to the symmetry of the molecule, two distinct fluorine signals are expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

-

Key Expected Absorptions:

-

S-H Stretch: A weak to medium absorption band is expected in the region of 2550-2600 cm⁻¹. The presence of this peak is a strong indicator of the thiol group.

-

C-S Stretch: A weak absorption may be observed in the 600-800 cm⁻¹ region.

-

Aromatic C=C Stretch: Several sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

C-F Stretch: Strong absorption bands are expected in the 1100-1400 cm⁻¹ region due to the C-F bonds.

-

C-Cl Stretch: A medium to strong absorption is expected in the 600-800 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

-

Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 216, corresponding to the molecular weight of this compound.

-

Isotope Pattern: Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

-

Fragmentation: Fragmentation patterns can provide further structural information. Common fragmentation pathways may involve the loss of the thiol group (-SH), the chlorine atom (-Cl), or fragmentation of the aromatic ring.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a building block in more complex molecules.

Synthesis

A common synthetic route to this compound involves the nucleophilic substitution of a fluorine atom in pentafluorochlorobenzene with a sulfur nucleophile.

Synthetic Pathway

Caption: A general synthetic scheme for this compound.

Illustrative Protocol:

-

To a solution of sodium sulfide (Na₂S) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), pentafluorochlorobenzene is added dropwise at an elevated temperature.

-

The reaction mixture is stirred for several hours until the starting material is consumed (monitored by GC-MS or TLC).

-

The reaction is then cooled to room temperature and quenched by the addition of an aqueous acid (e.g., HCl) to protonate the thiolate intermediate.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as distillation or column chromatography.

Reactivity

The reactivity of this compound is characterized by the chemistry of the thiol group and the electron-deficient aromatic ring.

-

Thiol Group Reactivity: The thiol group is acidic and can be deprotonated by a base to form a thiolate, which is a potent nucleophile. This allows for a variety of S-alkylation, S-acylation, and S-arylation reactions.

-

Aromatic Ring Reactivity: The tetrafluorinated benzene ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution, although the para-chloro substituent is generally less reactive towards substitution than the fluorine atoms.

-

Reaction with Sulfuryl Chloride: As reported in the literature, 4-chloro-2,3,5,6-tetrafluorobenzenethiol reacts with sulfuryl chloride (SO₂Cl₂) to yield 1,4-dichloro-2,3,5,6-tetrafluorobenzene. This reaction demonstrates the conversion of the thiol group to a chlorine atom under specific conditions.

Applications in Drug Discovery

Halogenated organic compounds, particularly those containing fluorine, play a significant role in modern drug discovery. The incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable intermediate for the synthesis of bioactive molecules. The combination of a reactive thiol handle and a metabolically stable, lipophilic perfluorinated aromatic ring makes it an attractive scaffold for medicinal chemists.

Potential Roles in Drug Design:

-

Building Block for Novel Heterocycles: The thiol group can be used as a nucleophile to construct various sulfur-containing heterocyclic systems, which are prevalent in many drug classes.

-

Modulation of Physicochemical Properties: The tetrafluorophenyl group can be incorporated into a lead compound to enhance its lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile.

-

Probe for Structure-Activity Relationship (SAR) Studies: As a unique building block, it can be used in SAR studies to explore the impact of a highly halogenated aromatic moiety on the biological activity of a compound series.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally related compounds, such as 4-chlorothiophenol, should be considered as a minimum standard.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a specialized chemical with a unique combination of functional groups that make it a compound of interest for advanced chemical synthesis and pharmaceutical research. This guide has provided a detailed overview of its known physicochemical properties, along with standardized protocols for their determination. While a comprehensive set of experimental data is not yet available in the public domain, the information presented here, combined with an understanding of its synthesis and reactivity, provides a solid foundation for researchers and drug development professionals to explore the potential of this intriguing molecule. As the demand for novel fluorinated building blocks in medicinal chemistry continues to grow, it is anticipated that the applications and understanding of this compound will expand in the coming years.

References

- Krasnov, V. P., et al. (2019). Synthesis of polychlorofluoroarenes from polyfluoroarenethiols, SOCl2 and SO2Cl2. Russian Journal of Organic Chemistry, 55(1), 123-127.

-

Purdue University. Bordwell pKa Table. [Link]

-

UCLA Chemistry & Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

Spectral Analysis of 4-Chlorotetrafluorothiophenol: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectral data for 4-Chlorotetrafluorothiophenol (ClC₆F₄SH), a key intermediate in the synthesis of pharmaceuticals and advanced materials. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as a practical resource for the structural characterization of complex organofluorine molecules.

Introduction

This compound is a halogenated aromatic thiol whose utility in organic synthesis is significant. The precise characterization of its molecular structure is paramount for ensuring the purity and desired reactivity in subsequent chemical transformations. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will delve into the theoretical and practical aspects of analyzing the spectral data of this compound, offering insights into the influence of its constituent atoms on the resulting spectra.

Please note: Due to the limited availability of public experimental spectral data for this compound, this guide utilizes a predicted, representative dataset. These predictions are based on established principles of spectroscopy and data from structurally related compounds. This approach is intended for educational and illustrative purposes to guide researchers in their analysis of this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule and probing the environment of other NMR-active nuclei, such as ¹⁹F. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment.

Predicted Spectrum and Interpretation: The structure of this compound contains a single proton, the thiol proton (-SH). The chemical shift of this proton is influenced by the electronegativity of the sulfur atom and potential hydrogen bonding. In a non-polar solvent like CDCl₃, the thiol proton is expected to appear as a singlet. Its chemical shift is predicted to be in the range of 3.5-4.5 ppm. This downfield shift, compared to aliphatic thiols, is due to the deshielding effect of the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 | Singlet | 1H | -SH |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of at least 400 MHz for optimal resolution.

-

Shim the magnetic field to achieve homogeneity.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a pulse angle of 90° and a relaxation delay of 2-5 seconds.

-

-

Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signal to confirm the presence of a single proton.

-

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

Predicted Spectrum and Interpretation: The aromatic ring of this compound contains six carbon atoms in four distinct chemical environments due to the substitution pattern. The carbon atom attached to the thiol group (C-S) will be the most shielded among the aromatic carbons. The carbon attached to the chlorine atom (C-Cl) will be deshielded. The four fluorine-bearing carbons will be significantly deshielded and will exhibit splitting due to coupling with the fluorine atoms (¹J_CF).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment | Predicted Multiplicity (due to C-F coupling) |

| ~ 110-120 | C -SH | Triplet |

| ~ 125-135 | C -Cl | Singlet |

| ~ 140-150 | C -F (ortho to SH) | Doublet of doublets |

| ~ 145-155 | C -F (ortho to Cl) | Doublet of doublets |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent).

-

Instrument Setup:

-

Use a spectrometer with a broadband probe.

-

Employ proton decoupling to simplify the spectrum (all carbon signals will appear as singlets unless coupled to fluorine).

-

Set a wider spectral width (e.g., 0-200 ppm).

-

-

Data Acquisition: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to ¹H NMR, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Spectroscopy

Principle: ¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. The chemical shifts have a wide range, making it excellent for distinguishing between different fluorine environments.

Predicted Spectrum and Interpretation: The four fluorine atoms in this compound are in two different chemical environments, leading to two distinct signals in the ¹⁹F NMR spectrum. The fluorine atoms ortho to the thiol group will be in one environment, and those ortho to the chlorine atom will be in another. These will appear as complex multiplets due to coupling with each other. Based on data for hexafluorobenzene and other substituted fluorobenzenes, the chemical shifts are expected in the range of -130 to -160 ppm relative to CFCl₃.[1][2][3]

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ -135 to -145 | Multiplet | 2F | F ortho to -SH |

| ~ -150 to -160 | Multiplet | 2F | F ortho to -Cl |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Similar to ¹H NMR.

-

Instrument Setup:

-

Use a spectrometer equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency.

-

Set a wide spectral width (e.g., -50 to -200 ppm).

-

-

Data Acquisition and Processing: Similar to ¹H and ¹³C NMR. An external reference standard (e.g., CFCl₃) may be used.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies.

Predicted Spectrum and Interpretation: The IR spectrum of this compound is expected to show characteristic absorption bands for the S-H, C-F, C-Cl, and aromatic C-C bonds.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 2550-2600 | S-H stretch | Weak |

| ~ 1450-1600 | Aromatic C=C stretch | Medium to Strong |

| ~ 1000-1400 | C-F stretch | Strong |

| ~ 600-800 | C-Cl stretch | Medium to Strong |

The presence of a weak band around 2550 cm⁻¹ is a key indicator of the thiol group.[4] The strong absorptions in the 1000-1400 cm⁻¹ region are characteristic of C-F bonds in aromatic systems.[5] The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[6][7]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Liquid Film: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, it can be ground with KBr powder and pressed into a thin pellet.

-

ATR: Attenuated Total Reflectance (ATR) is a convenient method for both liquids and solids, requiring minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern provides valuable information about the molecular structure.

Predicted Spectrum and Interpretation: The molecular weight of this compound is approximately 234.5 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at this m/z value. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak with about one-third the intensity of the M⁺ peak is expected.

Predicted Fragmentation Pattern: Halogenated aromatic compounds often undergo fragmentation by loss of the halogen atom or other substituents.[8][9] Common fragmentation pathways for this compound could include:

-

Loss of Cl: [M - Cl]⁺

-

Loss of SH: [M - SH]⁺

-

Loss of F: [M - F]⁺

-

Loss of CSF: A common fragmentation for fluorine-containing thiophenols.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 234/236 | [C₆F₄ClS]⁺ (Molecular ion) |

| 199 | [C₆F₄S]⁺ |

| 201/203 | [C₆HF₄Cl]⁺ |

| 215/217 | [C₆F₃ClS]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a detailed and validated structural characterization. By understanding the principles behind each technique and the predicted spectral features, researchers can confidently identify and assess the purity of this important chemical intermediate. The protocols and interpretive guidance provided in this document serve as a valuable resource for scientists working with complex fluorinated aromatic compounds.

References

-

Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm. Retrieved from [Link][10]

-

Chalan, S., Ramos-Tomillero, I., Terencio, T., & Rodríguez, H. (2018). Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. ResearchGate. Retrieved from [Link][1]

-

SpectraBase. (n.d.). Thiophenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link][11]

-

SpectraBase. (n.d.). Hexafluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link][2]

-

National Center for Biotechnology Information. (n.d.). Pentafluorobenzene. PubChem. Retrieved from [Link][12]

-

Schaumburg, K., Gillies, D., & Bernstein, H. J. (1966). Analysis of the n.m.r. spectrum of pentafluorobenzene. Canadian Journal of Chemistry, 44(18), 2220-2223.[13]

-

ResearchGate. (n.d.). Calculated and experimental 19 F-NMR chemical shifts for hexafluorobenzene derivatives (Ia-b). Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link][3]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link][15]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0041855). Retrieved from [Link]

-

MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(18), 4259.[4]

-

SpectraBase. (n.d.). Chlorobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][16]

-

NMRS.io. (n.d.). 13C | chlorobenzene-d5 | NMR Chemical Shifts. Retrieved from [Link][17]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link][9]

-

Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (2014). Analytical Chemistry, 86(15), 7585-7591.[18]

-

National Center for Biotechnology Information. (n.d.). Thiophenol. PubChem. Retrieved from [Link][19]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Pentafluorobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][20]

-

National Center for Biotechnology Information. (n.d.). Pentafluorothiophenol. PubChem. Retrieved from [Link][21]

-

National Institute of Standards and Technology. (n.d.). Phenol, pentafluoro-. NIST WebBook. Retrieved from [Link][22]

-

Reddit. (2013). 13C NMR of pentafluorophenyl group. r/chemistry. Retrieved from [Link][23]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][5]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][24]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link][25]

-

The Journal of Chemical Physics. (2021). A fresh look at the structure of aromatic thiols on Au surfaces from theory and experiment. 155(4), 044702.[26]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link][27]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

Analytical Chemistry. (1966). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. 38(11), 1541-1546.[28]

-

Wikipedia. (n.d.). Pentafluorothiophenol. Retrieved from [Link][29]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link][6]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link][30]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link][7]

-

Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link][31]

-

Journal of the American Chemical Society. (2017). Insights into Thiol–Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. 139(4), 1596-1603.[32]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][33]

-

Grokipedia. (2026, January 7). Pentafluorothiophenol. Retrieved from [Link][34]

-

ResearchGate. (2006). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link][35]

-

SpectraBase. (n.d.). Fluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link][36]

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. colorado.edu [colorado.edu]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. spectrabase.com [spectrabase.com]

- 12. Pentafluorobenzene | C6HF5 | CID 9696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. spectrabase.com [spectrabase.com]

- 15. rsc.org [rsc.org]

- 16. spectrabase.com [spectrabase.com]

- 17. nmrs.io [nmrs.io]

- 18. rsc.org [rsc.org]

- 19. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. Pentafluorothiophenol | C6HF5S | CID 13042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Phenol, pentafluoro- [webbook.nist.gov]

- 23. reddit.com [reddit.com]

- 24. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 25. 19Flourine NMR [chem.ch.huji.ac.il]

- 26. pubs.aip.org [pubs.aip.org]

- 27. azom.com [azom.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Pentafluorothiophenol - Wikipedia [en.wikipedia.org]

- 30. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. uanlch.vscht.cz [uanlch.vscht.cz]

- 34. grokipedia.com [grokipedia.com]

- 35. researchgate.net [researchgate.net]

- 36. spectrabase.com [spectrabase.com]

Reactivity and electrophilic substitution of 4-Chlorotetrafluorothiophenol

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 4-Chlorotetrafluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a critical building block in medicinal chemistry and materials science. We delve into the molecule's unique electronic structure, governed by the interplay of a perfluorinated aromatic ring, a chlorine substituent, and a nucleophilic thiol group. The primary focus is on the challenges and opportunities in its electrophilic aromatic substitution, a class of reactions typically disfavored on such electron-deficient systems. This document synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols, mechanistic explanations, and a critical evaluation of regiochemical outcomes. By grounding our analysis in authoritative references, we aim to equip researchers with the knowledge to effectively utilize this versatile reagent in complex synthetic applications.

Introduction: The Unique Profile of a Polyfunctional Reagent

Polyfluorinated aromatic compounds are mainstays in modern drug development, agrochemicals, and materials science, prized for their ability to enhance metabolic stability, lipophilicity, and binding affinity. Within this class, this compound stands out as a particularly valuable synthon. Its structure features a highly deactivated tetrafluorophenyl ring, a versatile thiol (-SH) handle for nucleophilic reactions or oxidation, and a chlorine atom that serves as both a directing group and a potential site for subsequent nucleophilic aromatic substitution (SNAr).

Understanding the reactivity of this molecule is paramount for its effective deployment. The heavily fluorinated ring presents a significant barrier to classical electrophilic aromatic substitution (SEAr) due to the strong electron-withdrawing nature of the fluorine atoms. However, the activating and directing effects of the thiol and chloro substituents create a nuanced reactivity profile that can be exploited under specific conditions. This guide will dissect these electronic effects to predict and rationalize the outcomes of electrophilic substitution reactions.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the competing electronic influences of its substituents on the C₆F₄ aromatic core.

-

The Perfluorinated Ring (C₆F₄): Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound impact. Each fluorine atom exerts a strong negative inductive effect (-I), withdrawing electron density from the ring and making it exceptionally electron-poor (π-deficient). This deactivation renders the ring highly resistant to attack by electrophiles, which seek electron-rich centers.

-

The Thiol Group (-SH): The thiol group is an activating substituent. While it has a modest electron-withdrawing inductive effect, its primary influence is a strong electron-donating resonance effect (+R or +M). The lone pairs on the sulfur atom can be delocalized into the aromatic π-system, increasing electron density, particularly at the ortho positions.

-

The Chlorine Atom (-Cl): Chlorine is also an ortho, para-director but is deactivating overall. Like the thiol group, it donates electron density via resonance (+R) but withdraws it strongly via induction (-I). Since its inductive effect outweighs its resonance effect, it deactivates the ring towards electrophilic attack.

Net Effect: The powerful deactivation by the four fluorine atoms dominates the molecule's character. However, the resonance donation from the thiol group creates positions ortho to it (C2 and C6) that are significantly less electron-deficient than the other ring positions (C3 and C5). Therefore, any potential electrophilic attack is overwhelmingly directed to the positions ortho to the thiol group.

Figure 1. Competing electronic influences on the this compound ring.

Electrophilic Substitution: A Challenging but Feasible Transformation

Given the profound deactivation of the ring, electrophilic substitution on this compound requires forcing conditions and potent electrophiles. The reaction's feasibility hinges on overcoming the high activation energy barrier imposed by the fluorine atoms.

Bromination

Bromination is a representative electrophilic halogenation reaction. Due to the ring's deactivation, a mild electrophile like Br₂ alone is ineffective. A strong Lewis acid catalyst is not typically used as it can coordinate with the sulfur atom. Instead, pyrolysis in the presence of excess bromine has been shown to substitute the thiol group itself, rather than a ring hydrogen, to yield 1,4-dibromotetrafluorobenzene.

For electrophilic aromatic substitution at a carbon atom, a potent electrophilic bromine source is required. While direct experimental data on the C-H substitution of this compound is scarce, protocols for related electron-deficient systems often employ N-bromosuccinimide (NBS) in a strong acid or oleum.

Predicted Regioselectivity: The reaction is expected to yield exclusively 2-bromo-4-chlorotetrafluorothiophenol, due to the powerful directing effect of the thiol group.

Hypothetical Experimental Protocol (Adapted from related systems)

This protocol is an educated projection based on standard procedures for difficult brominations and should be optimized.

-

Reaction Setup: In a flask equipped with a stirrer and cooled to 0 °C, dissolve this compound (1.0 mmol) in 5 mL of 20% oleum (fuming sulfuric acid).

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0 mmol) in small portions, maintaining the temperature at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Quenching: Carefully pour the reaction mixture onto 50 g of crushed ice.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Work-up: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Nitration

Nitration of highly deactivated aromatic rings requires potent nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid (oleum) or pre-formed nitronium salts like NO₂BF₄. The standard "mixed acid" conditions (HNO₃/H₂SO₄) are essential to generate the highly electrophilic nitronium ion (NO₂⁺), which is capable of attacking the electron-poor ring.

Predicted Regioselectivity: As with bromination, the substitution is predicted to occur at the C2/C6 position, ortho to the activating thiol group, yielding 4-chloro-2-nitrotetrafluorothiophenol.

Key Experimental Considerations:

-

Side Reactions: Oxidation of the thiol group to a disulfide (-S-S-) or sulfonic acid (-SO₃H) is a major competing pathway under the harsh, oxidizing conditions of nitration. Protecting the thiol, for instance, as a thioether, may be necessary prior to nitration.

-

Catalysts: For less deactivated systems, lanthanide(III) triflates have been used to catalyze nitration with nitric acid, avoiding the need for sulfuric acid. However, for a perfluorinated system, stronger conditions are likely necessary.

Table 1: Summary of Predicted Electrophilic Substitution Reactions

| Reaction | Electrophile (E⁺) | Reagent System | Predicted Major Product | Key Challenges |

| Bromination | Br⁺ | N-Bromosuccinimide (NBS) / Oleum | 2-Bromo-4-chlorotetrafluorothiophenol | Ring deactivation requires harsh conditions. |

| Nitration | NO₂⁺ | Conc. HNO₃ / Conc. H₂SO₄ (Mixed Acid) | 4-Chloro-2-nitrotetrafluorothiophenol | Oxidation of the thiol group is a major side reaction. |

| Sulfonation | SO₃ | Fuming H₂SO₄ (Oleum) | 4-Chloro-2-sulfo-tetrafluorothiophenol | Reversibility of the reaction; thiol oxidation. |

Synthesis of this compound

The starting material itself is typically prepared from more readily available polyfluorinated precursors. A common route involves the reduction of a corresponding benzenesulfonyl chloride or disulfide. While specific patents for the 4-chloro derivative are less common, the synthesis generally follows established methods for related fluorinated thiophenols.

A representative synthetic pathway proceeds via the following steps:

-

Formation of a Sulfinate Salt: 4-Chlorotetrafluorobenzenesulfonyl chloride is reacted with sodium hydrogen sulfite.

-

Reduction to Disulfide: The resulting sulfinate solution is reduced, often with sulfur dioxide, to yield 4,4'-dichloro-octafluorodiphenyl disulfide.

-

Reduction to Thiol: The disulfide is then reduced to the final thiophenol using a reducing agent like sodium borohydride in a suitable solvent system.

The Strategic Advantage of 4-Chlorotetrafluorothiophenol in Contemporary Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the competitive landscape of drug discovery, the strategic incorporation of unique chemical moieties is paramount to achieving desired therapeutic profiles. Fluorinated compounds, in particular, have emerged as powerful tools for enhancing the potency, selectivity, and metabolic stability of drug candidates. This technical guide provides a comprehensive exploration of 4-Chlorotetrafluorothiophenol, a versatile and highly functionalized building block. We will delve into its distinctive physicochemical properties, outline its synthesis, and present its potential applications in medicinal and agricultural chemistry, supported by mechanistic insights and detailed experimental protocols. This document serves as a resource for researchers seeking to leverage the unique attributes of this compound in the design of next-generation therapeutics and agrochemicals.

The Rise of Polyfluorinated Scaffolds in Drug Design

The introduction of fluorine into bioactive molecules has become a routine and highly effective strategy in medicinal chemistry. The small size and high electronegativity of fluorine can profoundly alter a molecule's electronic distribution, conformation, and metabolic fate. These modifications often translate to improved pharmacokinetic and pharmacodynamic properties, such as enhanced binding affinity, increased metabolic stability, and modulated pKa.[1] Polyfluorinated aromatic compounds, like this compound, offer a particularly attractive scaffold, providing a unique combination of steric and electronic properties that can be exploited to address key challenges in drug development.

Physicochemical Profile and Synthesis of this compound

This compound (C₆HClF₄S) is a liquid at room temperature with a molecular weight of 216.59 g/mol . Its structure, featuring a tetrafluorinated benzene ring substituted with a chlorine and a thiol group, imparts a distinct set of properties crucial for its application in medicinal chemistry.

Key Physicochemical Properties and Their Significance:

| Property | Description | Impact in Medicinal Chemistry |

| pKa | The strong electron-withdrawing nature of the four fluorine atoms and the chlorine atom significantly increases the acidity of the thiol group compared to unsubstituted thiophenol. | A lower pKa can enhance interactions with biological targets through stronger hydrogen bonding or ionic interactions. |

| Lipophilicity | The presence of multiple fluorine atoms and a chlorine atom increases the lipophilicity of the molecule. | Increased lipophilicity can improve membrane permeability and bioavailability of drug candidates. |

| Metabolic Stability | The carbon-fluorine bonds are exceptionally strong and resistant to cleavage by metabolic enzymes. | Incorporation of the tetrafluorophenylthio moiety can significantly enhance the metabolic stability of a drug, leading to a longer half-life in vivo. |

| Reactivity | The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), while the thiol group is a versatile handle for various coupling reactions. | Provides a robust platform for the synthesis of a diverse range of derivatives. |

Synthesis of this compound:

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction on pentafluorochlorobenzene.

Sources

4-Chlorotetrafluorothiophenol: A Versatile Building Block for Advanced Organic Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 4-Chlorotetrafluorothiophenol, a pivotal building block in modern organic synthesis. We will delve into its unique chemical properties, reactivity, and its application in the construction of complex, novel compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both foundational knowledge and practical, field-tested insights to leverage the full potential of this versatile reagent. We will cover key synthetic transformations, provide detailed experimental protocols, and present data-driven analyses to support the methodologies described.

Introduction: The Strategic Advantage of Fluorinated Thiophenols

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are just some of the benefits driving the widespread use of organofluorine compounds in pharmaceuticals, agrochemicals, and advanced materials. Within this class of molecules, tetrafluorinated aromatic rings offer a unique combination of electron-withdrawing effects and steric bulk. This compound, in particular, has emerged as a highly valuable synthon due to the orthogonal reactivity of its thiol and chloro functionalities, allowing for selective and sequential chemical modifications.

This guide will illuminate the strategic advantages of employing this compound as a foundational element in synthetic campaigns. We will move beyond a simple recitation of reactions and instead focus on the underlying principles that govern its reactivity, providing the reader with the predictive power to apply this knowledge to their own unique synthetic challenges.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

| Property | Value | Source |

| Molecular Formula | C₆HClF₄S | |

| Molecular Weight | 216.59 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 178-179 °C | |

| Density | 1.56 g/mL at 25 °C | |

| Refractive Index | n20/D 1.482 | |

| CAS Number | 13291-88-8 |

Safety Profile: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of the thiol (-SH) and chloro (-Cl) groups attached to the electron-deficient tetrafluorophenyl ring.

The Thiol Group: A Versatile Nucleophile

The thiol group is the more reactive of the two functionalities. Its nucleophilicity allows for a wide range of transformations, making it the primary handle for initial diversification of the core structure.

Diagram 1: Key Reactions of the Thiol Group

Caption: Reactions at the thiol position of this compound.

-

S-Alkylation: The thiol can be readily deprotonated by a mild base to form a thiolate, which is a potent nucleophile. This thiolate readily participates in SN2 reactions with alkyl halides or other electrophiles to form thioethers. The electron-withdrawing nature of the tetrafluorophenyl ring enhances the acidity of the thiol proton, facilitating its removal.

-

S-Arylation: Palladium or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, enable the formation of diaryl thioethers. These reactions are highly valuable for constructing complex molecular architectures.

-

Oxidation: The thiol can be oxidized to form a disulfide bridge, a common structural motif in peptides and other biologically active molecules. Further oxidation under stronger conditions can yield the corresponding sulfonic acid, which can be a useful functional group for increasing water solubility or for further synthetic transformations.

The Chloro Group: A Handle for Cross-Coupling

The chloro group is significantly less reactive than the thiol, allowing for selective manipulation of the thiol without affecting the C-Cl bond. However, under the appropriate conditions, the chloro group can serve as an excellent handle for a variety of cross-coupling reactions.

Diagram 2: Key Reactions of the Chloro Group

Caption: Cross-coupling reactions at the chloro position.

-

Suzuki Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful tool for forming new carbon-carbon bonds, enabling the introduction of a wide variety of aryl or vinyl substituents.

-

Sonogashira Coupling: The reaction with terminal alkynes, typically catalyzed by a combination of palladium and copper, provides access to arylethynyl structures, which are important in materials science and medicinal chemistry.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, providing a direct route to substituted anilines and their derivatives.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. As with any chemical reaction, optimization may be necessary to achieve the desired results for specific substrates.

Protocol 1: Synthesis of an S-Alkylated Derivative

Objective: To synthesize S-(4-chlorotetrafluorophenyl)thioacetate.

Reaction Scheme: 4-Cl-C₆F₄-SH + CH₃COCl → 4-Cl-C₆F₄-S-COCH₃ + HCl

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard glassware for workup

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure S-(4-chlorotetrafluorophenyl)thioacetate.

Protocol 2: Suzuki Cross-Coupling Reaction

Objective: To synthesize a biaryl derivative from an S-protected this compound.

Prerequisite: The thiol group must be protected prior to performing the Suzuki coupling to prevent interference with the palladium catalyst. A suitable protecting group could be a simple alkyl group (e.g., methyl or ethyl) installed via the S-alkylation protocol described above.

Materials:

-

S-Alkyl-4-chlorotetrafluorothiophene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Condenser

Procedure:

-

In a Schlenk flask, combine the S-Alkyl-4-chlorotetrafluorothiophene, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The novel compounds synthesized from this compound have found applications in various fields due to the unique properties imparted by the tetrafluorothiophenyl moiety.

-

Medicinal Chemistry: The tetrafluorophenyl group can act as a bioisostere for other aromatic systems, potentially improving metabolic stability and modulating receptor binding affinity. The ability to introduce diverse functionalities allows for the rapid generation of compound libraries for screening.

-

Agrochemicals: The introduction of fluorinated moieties is a common strategy in the design of modern pesticides and herbicides, often leading to increased efficacy and altered environmental persistence.

-

Materials Science: The electron-deficient nature of the tetrafluorophenyl ring makes it an interesting component for organic electronics, such as in the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The thioether linkage provides a flexible yet robust connection point for constructing larger conjugated systems.

Conclusion

This compound is a powerful and versatile building block that offers a wealth of synthetic possibilities. Its orthogonal reactivity, coupled with the unique electronic properties of the tetrafluorophenyl ring, makes it an invaluable tool for the modern synthetic chemist. By understanding the fundamental principles of its reactivity and employing the robust protocols outlined in this guide, researchers can unlock the potential of this reagent to construct novel and complex molecules for a wide range of applications.

References

-

4-Chloro-2,3,5,6-tetrafluorothiophenol | C6HClF4S - PubChem.

-

4-Chloro-2,3,5,6-tetrafluorothiophenol C6HClF4S - Alfa Aesar.

An In-depth Technical Guide to the Solubility of 4-Chlorotetrafluorothiophenol in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-chlorotetrafluorothiophenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols in the absence of extensive published data for this specific compound.

Executive Summary

This compound is an organosulfur compound with potential applications in pharmaceutical and materials science, stemming from its unique electronic and structural properties conferred by the halogenated aromatic ring. A thorough understanding of its solubility is paramount for its synthesis, purification, formulation, and application. This guide navigates the principles governing its solubility, provides methodologies for its empirical determination, and discusses the safety considerations essential for handling this class of compounds.

Introduction to this compound

This compound belongs to the family of halogenated thiophenols. The presence of a chlorine atom and four fluorine atoms on the benzene ring, coupled with a thiol functional group, creates a molecule with a distinct combination of polarity, reactivity, and potential for intermolecular interactions. These features are critical in determining its behavior in various solvent systems. In drug discovery, for instance, understanding solubility is a cornerstone for developing viable therapeutic agents.

Theoretical Framework for Solubility Prediction

In the absence of direct experimental data, the solubility of this compound can be predicted by applying fundamental chemical principles and computational models.

The "Like Dissolves Like" Principle

The adage "like dissolves like" serves as a foundational qualitative predictor of solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents: Protic polar solvents (e.g., alcohols) can engage in hydrogen bonding with the thiol group, while aprotic polar solvents (e.g., DMSO, DMF) can interact via dipole-dipole forces with the polar C-F and C-Cl bonds.

-

Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the fluorinated benzene ring through London dispersion forces.

Given its structure, this compound is expected to exhibit moderate to good solubility in a range of organic solvents, with the specific degree of solubility depending on the balance of these interactions.

Computational Solubility Models

For more quantitative predictions, various computational models can be employed. These models use molecular descriptors to estimate solubility.

-

Abraham Solvation Equation: This linear free-energy relationship model predicts the solubility of a compound in a given solvent based on solute and solvent-specific coefficients that account for properties like polarizability, hydrogen bond acidity and basicity, and molecular volume.[1]

-

Machine Learning Models: Recent advancements in machine learning have led to the development of predictive models for solubility in organic solvents and water.[2][3] These models are trained on large datasets of known solubilities and can provide accurate estimations for new compounds.

The following diagram illustrates the logical workflow for predicting solubility:

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Chlorotetrafluorothiophenol

Prepared by: Gemini, Senior Application Scientist

Abstract: 4-Chlorotetrafluorothiophenol is a halogenated aromatic thiol with applications in materials science, organic synthesis, and pharmaceutical development. Its highly substituted, electron-deficient aromatic ring imparts unique chemical properties, but also raises critical questions about its stability under thermal stress. Understanding the thermal limits and decomposition pathways of this compound is paramount for ensuring process safety, predicting reaction outcomes, and guaranteeing the long-term stability of resulting materials. This guide provides a comprehensive framework for evaluating the thermal behavior of this compound. It details core analytical methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), outlines protocols for identifying degradation products, and discusses potential decomposition mechanisms based on established chemical principles.

Introduction: Significance and Physicochemical Context

Fluorinated and chlorinated aromatic compounds are foundational building blocks in modern chemistry, prized for their ability to modify electronic properties, enhance metabolic stability in drug candidates, and create high-performance polymers. This compound combines the features of a highly fluorinated benzene ring with a reactive thiol group and a chlorine substituent, making it a versatile intermediate.

The imperative to understand its thermal stability stems from several key applications:

-

Polymer Synthesis: When used as a monomer or chain-transfer agent in polymerization reactions, the compound will be subjected to elevated temperatures. Premature decomposition can lead to failed reactions, undesirable side products, and materials with compromised performance.

-

Process Chemistry: In multi-step organic syntheses, reactions are often conducted at elevated temperatures to improve kinetics. Knowledge of the thermal decomposition threshold is essential for defining a safe and efficient operating window.

-

Material Longevity: For materials incorporating this moiety, their maximum service temperature and long-term durability are directly linked to the thermal stability of the chemical structure.

Physicochemical Properties of this compound

A baseline understanding of the compound's physical properties is the first step in any stability analysis. These values influence experimental design and interpretation.

| Property | Value | Source |

| Molecular Formula | C₆HClF₄S | [1] |

| Molecular Weight | 216.58 g/mol | [1] |

| CAS Number | 13634-93-0 | [1] |

| Melting Point | 51-52 °C | [1] |

| Boiling Point | 104-105 °C @ 90 mmHg | [1] |

Core Methodologies for Thermal Stability Assessment

A dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of a material's response to heat. TGA tracks mass changes, while DSC monitors heat flow, revealing both mass-loss events and energetic phase transitions.

Thermogravimetric Analysis (TGA): Determining Onset of Decomposition

Principle of TGA: TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). A significant mass loss indicates decomposition or evaporation. For a relatively low-volatility compound like this compound, mass loss at temperatures significantly above its boiling point is attributable to thermal decomposition. The temperature at which 5% mass loss occurs (Td5%) is a common metric for defining the onset of thermal decomposition.[2]

Detailed Experimental Protocol for TGA:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[2] This rate balances resolution with experimental time.

-

-

Data Acquisition: Record mass, temperature, and time throughout the experiment.

-

Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (often extrapolated from the steepest point of the mass loss curve) and the Td5%.

Interpreting TGA Data: The resulting thermogram will show a stable baseline until the onset of decomposition, at which point a sharp drop in mass will occur. The shape of this drop can provide clues about the decomposition kinetics (e.g., a single-step vs. multi-step process).

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Principle of DSC: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to the same temperature program.[3] It detects endothermic events (heat absorption, e.g., melting) and exothermic events (heat release, e.g., decomposition, crystallization).[4] For this compound, DSC can precisely determine its melting point and detect the energy release associated with decomposition, which often appears as a sharp exothermic peak following the melting endotherm.

Detailed Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. This prevents mass loss due to evaporation before decomposition. Prepare an empty, sealed pan as the reference.

-

Atmosphere: Maintain a nitrogen purge of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 400 °C (or a temperature beyond the decomposition seen in TGA) at 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow (mW) as a function of temperature.

-

Analysis: Identify the endothermic peak corresponding to melting and any subsequent exothermic peaks indicating decomposition. Integrate the peaks to determine the heat of fusion (ΔHfus) and heat of decomposition (ΔHdecomp).

Correlating DSC and TGA Results: The onset of the exothermic decomposition peak in the DSC thermogram should correlate closely with the onset of mass loss observed in the TGA curve. This correlation provides strong, self-validating evidence for the decomposition temperature.

Elucidating the Decomposition Pathway

Identifying the products formed during thermal degradation is crucial for understanding the underlying chemical mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the premier technique for this analysis.[5]

Identifying Volatile Decomposition Products via Py-GC-MS

Principle of Py-GC-MS: In this method, a sample is rapidly heated to a specific temperature in an inert atmosphere (pyrolysis), causing it to decompose into smaller, volatile fragments.[6] These fragments are immediately swept into a gas chromatograph (GC) for separation and then analyzed by a mass spectrometer (MS) for identification.[7]

Detailed Protocol for Product Identification:

-

Pyrolysis Setup: Place a microgram-scale sample of this compound into the pyrolysis probe.

-

Pyrolysis Conditions: Set the pyrolysis temperature just above the decomposition onset determined by TGA (e.g., if Td5% is 350 °C, initial pyrolysis could be set to 400 °C). Perform the pyrolysis in a helium atmosphere.

-

GC Separation: Transfer the pyrolyzates to a GC column (e.g., a non-polar DB-5ms column) and run a suitable temperature program to separate the individual compounds.

-

MS Detection: Analyze the eluting compounds using a mass spectrometer operating in electron ionization (EI) mode.

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to established libraries (e.g., NIST) and analyzing their fragmentation patterns.[8]

Proposed Decomposition Mechanisms

The decomposition of this compound will be dictated by the relative strengths of its covalent bonds. The general order of bond strength in such a molecule is C-F > C-C (aromatic) > C-Cl > C-S > S-H. Therefore, the weakest bonds, C-S and S-H, are the most likely points of initial cleavage under thermal stress.

Potential Reaction Pathways:

-

Homolytic Cleavage of C-S Bond: The most probable initial step is the homolytic fission of the carbon-sulfur bond, generating a 4-chloro-2,3,5,6-tetrafluorophenyl radical and a thiyl radical (•SH).

-

Radical Recombination and Propagation: These highly reactive radical species can then recombine or abstract atoms from other molecules.

-

The phenyl radicals could abstract hydrogen to form 1-chloro-2,3,5,6-tetrafluorobenzene.

-

Two phenyl radicals could combine to form chlorinated and fluorinated biphenyls.

-

Thiyl radicals could combine to form H₂S₂ (disulfane) or decompose further.

-

-

C-Cl Bond Cleavage: At higher temperatures, cleavage of the stronger C-Cl bond may also occur, leading to a more complex mixture of products, including polycyclic aromatic hydrocarbons (PAHs) through condensation reactions.[9] The thermal degradation of analogous chlorobenzenes often proceeds at temperatures above 500°C.[10]

Practical Implications and Handling Recommendations

-

Maximum Operating Temperature: Based on TGA data, a maximum recommended operating temperature should be established at least 50-100 °C below the determined onset of decomposition to provide a sufficient safety margin.

-

Inert Atmosphere: To prevent oxidative side reactions, which can occur at lower temperatures and produce hazardous byproducts like SO₂, processes involving heating this compound should be conducted under an inert atmosphere (e.g., nitrogen, argon).[11]

-

Storage: While this guide focuses on thermal stability, long-term storage at ambient or refrigerated temperatures is recommended to prevent slow degradation, especially in the presence of light or air, which can promote oxidation of the thiol group.[12]

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use. This guide outlines a robust, multi-technique approach for characterization. By combining Thermogravimetric Analysis and Differential Scanning Calorimetry, a precise decomposition temperature can be determined. Subsequent analysis of degradation products by Pyrolysis-GC-MS, guided by an understanding of relative bond energies, allows for the elucidation of the decomposition mechanism. This comprehensive data provides researchers and process chemists with the essential knowledge to confidently and safely utilize this versatile fluorinated intermediate in their work.

References

- ResearchGate. (n.d.). A thermal gravimetric analysis (TGA) thermogram of the FPAESI under nitrogen at a heating rate of 10 C = min.

- Eawag. (n.d.).

- Royal Society of Chemistry. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts.

- PubMed. (2019). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions.

- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis.

- MDPI. (2023). Research on the Thermal Stability in High-Temperature Air of Cr-Fe Composite Oxide Solar Coatings by Chemical-Colored of Stainless Steel.

- PubMed. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride.

- ResearchGate. (2025).

- PubChem. (n.d.). 1-Chloro-2-fluorobenzene.

- AKJournals. (2010). Study of polymorphism of organosulfur and organoselenium compounds.

- ResearchGate. (n.d.).

- PubMed. (n.d.).

- LCGC International. (2022).

- ResearchGate. (n.d.).

- ACS Publications. (n.d.). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals.

- ResearchGate. (n.d.). Differential scanning calorimetric (DSC)

- EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).

- MDPI. (n.d.).

- ResearchGate. (n.d.). Thermal Stability Analysis of Perfluorohexane.

- MDPI. (n.d.).

- ACS Publications. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions.

- (n.d.).

- Digital CSIC. (2020).

- PubMed Central. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- SynQuest Laboratories. (n.d.). This compound.

Sources

- 1. CAS 13634-93-0 | 5661-7-00 | MDL MFCD00216948 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 12. Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of the Tetrafluorothiophenyl Group

Abstract: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemistry, profoundly influencing the physicochemical and biological properties of active compounds. Among the array of fluorinated motifs, the tetrafluorothiophenyl group is emerging as a compelling substituent in the design of pharmaceuticals and functional organic materials. This technical guide provides an in-depth exploration of the electronic properties of the tetrafluorothiophenyl group, offering a valuable resource for researchers, medicinal chemists, and materials scientists. The guide elucidates the synthesis, details the nuanced electronic effects through inductive and resonance contributions, and discusses its practical applications, supported by detailed experimental and computational protocols.

Introduction: The Rise of Polyfluorinated Aryl Groups in Molecular Design

The deliberate introduction of fluorine into organic molecules is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. While monofluorination and the trifluoromethyl group have been extensively utilized, more complex polyfluorinated moieties are gaining traction for their unique electronic profiles. The tetrafluorothiophenyl group (–SC₆F₄) presents a fascinating case study in this domain. As a sulfur-linked polyfluorinated aryl ring, it combines the strong inductive electron-withdrawing power of fluorine atoms with the electronic characteristics of a thiophene-like scaffold, offering a distinct set of properties compared to its more common pentafluorophenyl counterpart.